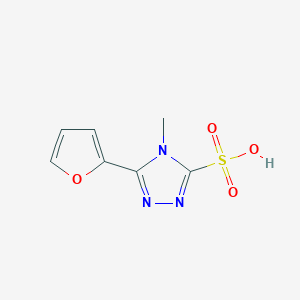
5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-sulfonic acid is an organic compound that features a furan ring, a triazole ring, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-sulfonic acid typically involves the reaction of 5-(hydroxymethyl)furfural (HMF) with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . This reaction proceeds through a series of steps including cycloaddition and peroxide bond cleavage.
Industrial Production Methods
In industrial settings, the production of this compound can be optimized by using catalytic processes that are environmentally friendly and cost-effective. For example, the use of cuprous oxide and copper as catalysts, along with N-halosuccinimides, can improve the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-sulfonic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, cuprous oxide, and N-halosuccinimides . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation can lead to the formation of 5-hydroxy-5-(hydroxymethyl)-furan-2(5H)-one .
Scientific Research Applications
5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of polymers and other materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of 5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-sulfonic acid involves its interaction with specific molecular targets. For example, it can target enzymes or receptors in biological systems, leading to changes in cellular processes. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid: Contains a furan ring and exhibits similar reactivity.
2,5-furandicarboxylic acid: Another furan derivative with applications in polymer production.
Uniqueness
5-(2-Furyl)-4-methyl-4H-1,2,4-triazole-3-sulfonic acid is unique due to its combination of a furan ring, a triazole ring, and a sulfonic acid group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H7N3O4S |
|---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
5-(furan-2-yl)-4-methyl-1,2,4-triazole-3-sulfonic acid |
InChI |
InChI=1S/C7H7N3O4S/c1-10-6(5-3-2-4-14-5)8-9-7(10)15(11,12)13/h2-4H,1H3,(H,11,12,13) |
InChI Key |
VZSOJOJDFJLTMA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B11048208.png)

![5-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11048219.png)
![1-Phenyl-2-[(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B11048223.png)
![1-(1,1-Dioxidotetrahydro-3-thiophenyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-F]purine-6,8(7H,9H)-dione](/img/structure/B11048227.png)
![1-(4-Methylphenyl)-3-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11048233.png)
![(4Z)-2-(4-fluorophenyl)-4-[2-(hexyloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11048236.png)
![(1Z,6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11048239.png)
![{4-[(4-benzylpiperazin-1-yl)methyl]-2,2-dimethylquinolin-1(2H)-yl}(phenyl)methanone](/img/structure/B11048242.png)
![2-{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11048251.png)
![7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11048252.png)
![2-Phenyl-4-[3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11048254.png)
![4,10-dioxa-3,5,7,9,11,14,17-heptazatetracyclo[11.4.0.02,6.08,12]heptadeca-1(17),2,5,8,11,13,15-heptaene](/img/structure/B11048263.png)
![3-(4-chlorophenyl)-1-{4-[(difluoromethyl)sulfanyl]phenyl}-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11048269.png)
